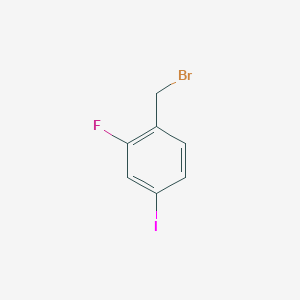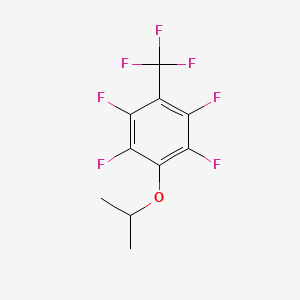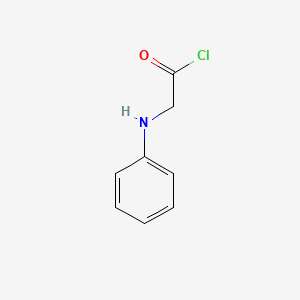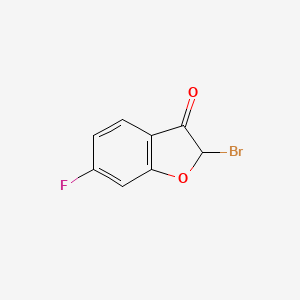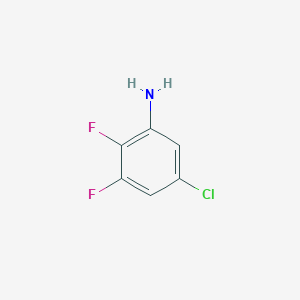
5-Chloro-2,3-difluoroaniline
Descripción general
Descripción
5-Chloro-2,3-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N . It is a derivative of aniline, which is a primary aromatic amine, where two hydrogen atoms in the benzene ring are substituted by fluorine atoms and one hydrogen atom is substituted by a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one chlorine atom, and an amine group (NH2) attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound: the chlorine atom is at position 5, and the fluorine atoms are at positions 2 and 3 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 200.01 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Local Anesthetic Activity
5-Chloro-2,3-difluoroaniline serves as a starting reagent for synthesizing various biologically active compounds, including aminoacetic acid difluoroanilides and derivatives of 2-cyclopentenyl-4,5-difluoroaniline. These compounds have been explored for their local anesthetic properties, showcasing the potential of this compound in medicinal chemistry research (Gataullin et al., 1999).
Aromatic Fluorine Chemistry
In the field of aromatic fluorine chemistry, this compound is important for the preparation of related difluoroaniline compounds, which are crucial intermediates in synthesizing various organic molecules. The fluorination process and the ability to manipulate the chloro and fluoro groups on the aromatic ring highlight the versatility of this compound in synthetic chemistry (Pews & Gall, 1991).
Metallation and Regiocontrol
The compound plays a significant role in metallation reactions, where its difluoroaniline structure allows for regiocontrolled synthesis of various derivatives. This aspect is particularly useful in creating compounds with specific functional groups at designated positions on the aromatic ring, further expanding the utility of this compound in synthetic organic chemistry (Thornton & Jarman, 1990).
Insecticide Synthesis
This compound is a key intermediate in the synthesis of the insecticide Teflubenzuron. The process involves a series of reactions starting from difluoronitrobenzene, leading to the production of 3,5-dichloro-2,4-difluoroaniline, which is then used to synthesize Teflubenzuron. This highlights the role of this compound derivatives in the development of agricultural chemicals (Feng Shi-long, 2006).
Safety and Hazards
5-Chloro-2,3-difluoroaniline is classified as a hazardous substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .
Mecanismo De Acción
Target of Action
Similar compounds such as 3,5-difluoroaniline have been shown to interact with enzymes like lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.
Pharmacokinetics
Similar compounds like 3,5-difluoroaniline have been shown to have high gi absorption and are bbb permeant . These properties suggest that 5-Chloro-2,3-difluoroaniline could potentially be well-absorbed and distributed throughout the body, influencing its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed .
Propiedades
IUPAC Name |
5-chloro-2,3-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSECOXGMKLKTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3043371.png)

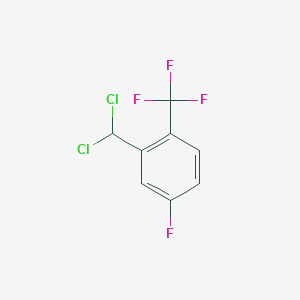
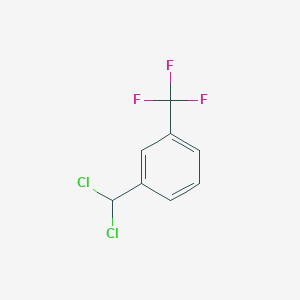
![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)
![2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B3043383.png)
